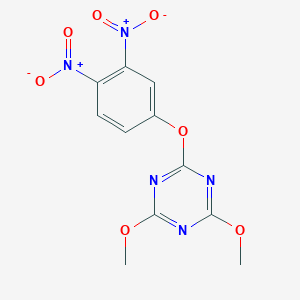
3-Methyl-2,6-diphenylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2,6-diphenylpiperidin-4-ol is a chemical compound with the molecular formula C18H21NO and a molecular weight of 267.37 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a piperidine ring substituted with methyl and diphenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,6-diphenylpiperidin-4-ol can be achieved through various methods. One common approach involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Additionally, microwave irradiation can be used for the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactions. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents provides various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . This method is scalable and efficient for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,6-diphenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methyl-2,6-diphenylpiperidin-4-ol has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Methyl-2,6-diphenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The piperidine ring plays a crucial role in its binding affinity and selectivity towards these targets . The exact pathways involved may vary based on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Diphenyl-4-piperidinol: Similar structure but lacks the methyl group at the 3-position.
3-Methyl-4-piperidinol: Similar structure but lacks the diphenyl groups at the 2 and 6 positions.
2,6-Dimethyl-4-piperidinol: Similar structure but has methyl groups instead of diphenyl groups at the 2 and 6 positions.
Uniqueness
3-Methyl-2,6-diphenylpiperidin-4-ol is unique due to the presence of both methyl and diphenyl groups on the piperidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C18H21NO |
|---|---|
Poids moléculaire |
267.4g/mol |
Nom IUPAC |
3-methyl-2,6-diphenylpiperidin-4-ol |
InChI |
InChI=1S/C18H21NO/c1-13-17(20)12-16(14-8-4-2-5-9-14)19-18(13)15-10-6-3-7-11-15/h2-11,13,16-20H,12H2,1H3 |
Clé InChI |
RUYRAUWKVSWJFK-UHFFFAOYSA-N |
SMILES |
CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canonique |
CC1C(CC(NC1C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Ethyl 3-[(benzylsulfonyl)oxy]benzoate](/img/structure/B458967.png)



